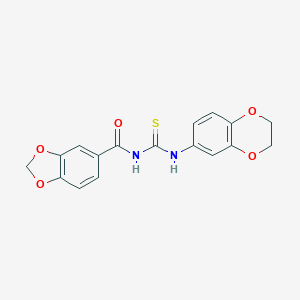![molecular formula C17H20N4O3S3 B278383 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea](/img/structure/B278383.png)
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is a complex organic compound that features a piperazine ring, a thiophene ring, and a carbamothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis techniques can also be employed to streamline the production process and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring may engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide: This compound shares the piperazine and methylsulfonyl groups but differs in the acetamide moiety.
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl}carbamic acid ethyl ester: Similar in structure but with a methoxy group and carbamic acid ester.
Uniqueness
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-(2-thienylcarbonyl)thiourea is unique due to its combination of a piperazine ring, a thiophene ring, and a carbamothioyl group. This unique structure allows it to interact with a diverse range of biological targets and participate in various chemical reactions, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C17H20N4O3S3 |
|---|---|
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
N-[[4-(4-methylsulfonylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H20N4O3S3/c1-27(23,24)21-10-8-20(9-11-21)14-6-4-13(5-7-14)18-17(25)19-16(22)15-3-2-12-26-15/h2-7,12H,8-11H2,1H3,(H2,18,19,22,25) |
Clé InChI |
GHRXVFLMGYHGHS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)





